molecular formula C6H4ClNO3 B1457750 5-Chloro-4-hydroxynicotinic acid CAS No. 1211591-92-2

5-Chloro-4-hydroxynicotinic acid

Cat. No. B1457750
M. Wt: 173.55 g/mol
InChI Key: QPCBBCDHXBTYTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Unfortunately, the available information does not provide specific details on the synthesis of 5-Chloro-4-hydroxynicotinic acid .


Chemical Reactions Analysis

The available information does not provide specific details on the chemical reactions involving 5-Chloro-4-hydroxynicotinic acid .

Scientific Research Applications

Bacterial Degradation

Bacteria capable of utilizing 5-chloro-4-hydroxynicotinic acid as a sole carbon and energy source have been identified, leading to the isolation of Mycobacterium sp. capable of degrading this compound. The degradation pathway initiates with the formation of 5-chloro-2,6-dihydroxynicotinic acid, suggesting a bioremediation potential for environmental applications where this compound is a contaminant (Tibbles, Müller, & Lingens, 1989).

Synthesis and Structural Analysis

5-Chloro-4-hydroxynicotinic acid has been utilized in the synthesis of complex compounds, such as triphenyltin compounds. These syntheses have led to the development of compounds with high antitumor activity, highlighting the potential of 5-chloro-4-hydroxynicotinic acid in medicinal chemistry and drug development (Gao, Zhang, & Sha, 2021).

Coordination Chemistry and Polymer Formation

The compound has been a key ligand in the formation of coordination polymers, particularly with tin atoms, leading to one-dimensional linear polymers. These materials have potential applications in materials science, catalysis, and possibly as sensors due to their unique structural properties (Gao, Yin, & Kong, 2008).

Energetics and Structural Studies

Research into the energetics and structure of 5-chloro-4-hydroxynicotinic acid and its derivatives has provided insights into their stability and reactivity. These studies are crucial for understanding the compound's behavior in various environments, which is essential for its application in chemical synthesis and environmental degradation processes (Santos, Figueira, Piedade, Diogo, & Minas da Piedade, 2009).

properties

IUPAC Name

5-chloro-4-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-4-2-8-1-3(5(4)9)6(10)11/h1-2H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCBBCDHXBTYTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-hydroxynicotinic acid

CAS RN

1211591-92-2
Record name 5-chloro-4-hydroxypyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-4-hydroxynicotinic acid
Reactant of Route 2
Reactant of Route 2
5-Chloro-4-hydroxynicotinic acid
Reactant of Route 3
Reactant of Route 3
5-Chloro-4-hydroxynicotinic acid
Reactant of Route 4
Reactant of Route 4
5-Chloro-4-hydroxynicotinic acid
Reactant of Route 5
5-Chloro-4-hydroxynicotinic acid
Reactant of Route 6
5-Chloro-4-hydroxynicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.